![molecular formula C8H10ClN5 B1421960 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1255147-44-4](/img/structure/B1421960.png)
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine . It is an important compound with various pharmacological activities . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The synthesis of “this compound” involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is highly selective and leads to the 4-substituted product . The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Molecular Structure Analysis
The molecular structure of “this compound” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Scientific Research Applications
Synthesis and Structural Analysis
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its synthesis and structural properties. The compound is a product of nucleophilic substitution and its structure was confirmed using various analytical techniques like high-resolution mass-spectrometry, NMR, and IR spectroscopy. This research contributes to understanding the synthesis and structural aspects of such compounds (Ogurtsov & Rakitin, 2021).
Potential for Pharmacological Activities
Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including this compound, are noted for their diverse pharmacological activities. These compounds, particularly those with substitutions at the 1st and 4th positions, may hold potential for further exploration as pharmacologically active substances (Ogurtsov & Rakitin, 2021).
Anticancer Activities
Various pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the studied compound, have demonstrated promising anticancer activities. These compounds were synthesized and tested for their efficacy against human breast adenocarcinoma cell lines, with some showing significant inhibitory activity. This highlights the potential of such compounds in developing new anticancer therapies (Abdellatif et al., 2014).
Anti-Inflammatory and Antimicrobial Applications
Derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to this compound, have shown anti-inflammatory and antimicrobial properties. These findings indicate the broader potential of these compounds in medicinal chemistry for developing new treatments (El-Dean et al., 2016).
Insecticidal and Antibacterial Potential
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their insecticidal and antibacterial properties, suggesting their potential application in pest control and as antibacterial agents. This exploration expands the possible applications of these compounds beyond pharmacology (Deohate & Palaspagar, 2020).
Future Directions
The future directions for research on “6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could include further exploration of its pharmacological activities . Additionally, more research could be done to understand its mechanism of action and to develop new derivatives of this class of compounds .
Mechanism of Action
Target of Action
The primary target of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression, specifically at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the initiation of DNA replication and cell division. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to the arrest of cell division .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSRHAZBAVIABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
A1: The study employed various analytical techniques to confirm the structure of the synthesized compound:
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